molecular formula C10H8ClNO2 B2428315 But-3-yn-1-yl 6-chloropyridine-2-carboxylate CAS No. 1444112-64-4

But-3-yn-1-yl 6-chloropyridine-2-carboxylate

Cat. No. B2428315
CAS RN: 1444112-64-4
M. Wt: 209.63
InChI Key: ICWWYRLBNPMJQF-UHFFFAOYSA-N
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Description

But-3-yn-1-yl 6-chloropyridine-2-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. This compound belongs to the family of pyridine carboxylates, which are known for their diverse biological and chemical properties.

Mechanism of Action

The mechanism of action of But-3-yn-1-yl 6-chloropyridine-2-carboxylate is not fully understood, but it is believed to involve the inhibition of certain enzymes involved in cancer cell proliferation. Specifically, this compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in regulating gene expression. By inhibiting HDACs, But-3-yn-1-yl 6-chloropyridine-2-carboxylate can induce the expression of certain genes that promote apoptosis and inhibit cell proliferation, leading to the death of cancer cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of But-3-yn-1-yl 6-chloropyridine-2-carboxylate have been studied in vitro and in vivo. In vitro studies have shown that this compound can induce apoptosis in cancer cells by activating certain signaling pathways, including the p53 pathway. In vivo studies have shown that But-3-yn-1-yl 6-chloropyridine-2-carboxylate can inhibit tumor growth in animal models of breast, lung, and colon cancer.

Advantages and Limitations for Lab Experiments

One of the main advantages of But-3-yn-1-yl 6-chloropyridine-2-carboxylate is its potent anticancer activity against a wide range of cancer cell lines. This makes it a promising candidate for the development of new anticancer drugs. Another advantage is its versatility as a building block in organic synthesis, which makes it a valuable tool for chemists.
One limitation of But-3-yn-1-yl 6-chloropyridine-2-carboxylate is its potential toxicity, which requires careful handling in the laboratory. Another limitation is the lack of information on its pharmacokinetics and pharmacodynamics, which hinders its clinical development.

Future Directions

There are several future directions for the research on But-3-yn-1-yl 6-chloropyridine-2-carboxylate. One direction is the development of new anticancer drugs based on this compound. This could involve the synthesis of analogs with improved potency and selectivity, as well as the optimization of its pharmacokinetic and pharmacodynamic properties.
Another direction is the exploration of its potential applications in material science. But-3-yn-1-yl 6-chloropyridine-2-carboxylate has been shown to be an effective building block for the synthesis of various organic compounds, which could have applications in the development of new materials with unique properties.
Finally, further research is needed to fully understand the mechanism of action of But-3-yn-1-yl 6-chloropyridine-2-carboxylate and its potential applications in other fields, such as neuroscience and immunology. This could involve the identification of new targets for this compound and the development of new assays to study its effects in different biological systems.
Conclusion
In conclusion, But-3-yn-1-yl 6-chloropyridine-2-carboxylate is a versatile chemical compound with potential applications in medicinal chemistry, material science, and organic synthesis. Its potent anticancer activity, versatility as a building block, and potential for the development of new drugs make it a promising candidate for further research. However, its potential toxicity and lack of information on its pharmacokinetics and pharmacodynamics require careful handling and further investigation.

Synthesis Methods

The synthesis of But-3-yn-1-yl 6-chloropyridine-2-carboxylate involves the reaction of 6-chloronicotinic acid with but-3-yn-1-ol in the presence of a catalyst. The reaction proceeds through the formation of an intermediate, which is subsequently treated with a coupling reagent to form the final product. This synthesis method has been optimized to provide high yields of the product with excellent purity, making it suitable for large-scale production.

Scientific Research Applications

But-3-yn-1-yl 6-chloropyridine-2-carboxylate has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit potent anticancer activity against a wide range of cancer cell lines, including breast, lung, and colon cancer. This compound works by inhibiting the activity of certain enzymes involved in cancer cell proliferation and inducing apoptosis, leading to the death of cancer cells.
In addition to its anticancer activity, But-3-yn-1-yl 6-chloropyridine-2-carboxylate has also been investigated for its potential use as a building block in organic synthesis. It has been shown to be an effective reagent for the synthesis of various organic compounds, including heterocycles and biologically active molecules.

properties

IUPAC Name

but-3-ynyl 6-chloropyridine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO2/c1-2-3-7-14-10(13)8-5-4-6-9(11)12-8/h1,4-6H,3,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICWWYRLBNPMJQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCOC(=O)C1=NC(=CC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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